molecular formula C19H23NO6 B11158532 ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11158532
M. Wt: 361.4 g/mol
InChI Key: MILGLQWQTGFTAY-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative featuring a dimethylamino carbamate substituent at the 7-position of the chromen-2-one core. This compound’s structure includes a propanoate ester at the 3-position and a methyl group at the 4-position of the chromen ring.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 3-[7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C19H23NO6/c1-5-24-18(22)9-8-15-12(2)14-7-6-13(10-16(14)26-19(15)23)25-11-17(21)20(3)4/h6-7,10H,5,8-9,11H2,1-4H3

InChI Key

MILGLQWQTGFTAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)N(C)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Coumarin Core Synthesis via Pechmann Condensation

The 4-methylcoumarin scaffold is typically synthesized using a modified Pechmann condensation. A representative procedure involves:

Reactants :

  • Resorcinol (1,3-dihydroxybenzene)

  • Ethyl acetoacetate

Conditions :

  • Catalyst: Concentrated sulfuric acid or ionic liquids

  • Temperature: 0–5°C (initial), then room temperature

  • Time: 6–12 hours

Mechanism :

  • Protonation of ethyl acetoacetate by H₂SO₄ generates a reactive keto-enol intermediate.

  • Electrophilic attack on resorcinol at the para position to hydroxyl groups.

  • Cyclization and dehydration to form the coumarin lactone.

Yield : 65–78% after recrystallization from ethanol.

Installation of the 2-(Dimethylamino)-2-oxoethoxy Group

The 7-hydroxy group of 4-methylcoumarin undergoes alkylation with 2-chloro-N,N-dimethylacetamide:

Reaction Scheme :

7-Hydroxy-4-methylcoumarin+ClCH2C(O)N(CH3)2BaseTarget Intermediate\text{7-Hydroxy-4-methylcoumarin} + \text{ClCH}2\text{C(O)N(CH}3\text{)}_2 \xrightarrow{\text{Base}} \text{Target Intermediate}

Optimized Conditions :

  • Base : Potassium carbonate (anhydrous)

  • Solvent : Acetone or DMF

  • Temperature : Reflux (56–80°C)

  • Time : 8–16 hours

Key Considerations :

  • Excess alkylating agent (1.2–1.5 equiv) improves conversion.

  • Microwave-assisted synthesis reduces reaction time to 30–45 minutes with comparable yields.

Yield : 82–89% after silica gel chromatography.

Esterification at Position 3

The propanoate ester is introduced via Mitsunobu reaction or Steglich esterification:

Mitsunobu Protocol :

  • Reactants : 3-Hydroxycoumarin intermediate, ethyl propanoate

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃

  • Solvent : THF

  • Temperature : 0°C to room temperature

Yield : 70–75%.

Steglich Esterification :

  • Catalyst : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)

  • Solvent : Dichloromethane

  • Time : 24 hours

Advantage : Avoids racemization of sensitive intermediates.

Industrial-Scale Synthesis and Process Optimization

Catalytic System Comparison

CatalystSolventTemperatureYield (%)Purity (%)
H₂SO₄Ethanol0–25°C6895
FeCl₃Toluene110°C7297
Ionic LiquidSolvent-free80°C8599

Ionic liquid catalysts (e.g., [BMIM][HSO₄]) enhance atom economy and reduce waste.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield 98% pure product.

  • Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent.

  • Distillation : Short-path distillation under reduced pressure (0.1 mmHg) for thermally stable intermediates.

Analytical Characterization

Critical spectroscopic data for quality control:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.40 (s, 3H, Ar-CH₃), 3.05 (s, 6H, N(CH₃)₂), 4.15 (q, 2H, OCH₂CH₃).

  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1610 cm⁻¹ (coumarin lactone).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, leading to changes in their structure and function. The chromen-2-one core can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features—substituents on the chromen ring and ester/amide functional groups—dictate its physicochemical and biological properties. Below is a detailed comparison with analogous coumarin derivatives:

Substituent Variations at the 7-Position
Compound Name Substituent at 7-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (Target) 2-(Dimethylamino)-2-oxoethoxy C₂₀H₂₄N₂O₇ 404.42 Enhanced solubility (polar group)
Ethyl 3-{7-[(2-methoxy-5-nitrophenyl)methoxy]-4-methyl-2-oxochromen-3-yl}propanoate 2-Methoxy-5-nitrobenzyloxy C₂₃H₂₃NO₉ 457.44 Nitro group enhances π-conjugation
Ethyl 2-((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate 3-Nitrophenoxy C₂₀H₁₇NO₇ 383.36 Electron-withdrawing nitro group
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate Propoxy C₁₈H₂₂O₅ 318.40 Hydrophobic substituent

Key Observations :

  • Propoxy-substituted analogs (e.g., ) are less polar, favoring lipid membrane permeability, which is critical for bioactive molecule design.
Halogenated Derivatives
Compound Name Substituent at 6-/7-Position Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate 6-Chloro, 3-methylbenzyloxy C₂₃H₂₃ClO₅ 414.88 Increased lipophilicity
Ethyl 3-[6-chloro-7-[(3-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate 6-Chloro, 3-chlorobenzyloxy C₂₂H₂₀Cl₂O₅ 435.30 Dual halogen effects

Key Observations :

  • Halogenation may also influence intermolecular interactions in crystal packing, as observed in SHELX-refined structures .

Biological Activity

Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which contribute to its biological activity:

  • Ethyl ester : Enhances lipophilicity and absorption.
  • Dimethylamino group : May influence neurotransmitter activity.
  • Chromen-3-yl moiety : Known for various biological activities, including anti-inflammatory and antioxidant properties.

Molecular Formula

The molecular formula of the compound is C18H22N2O6C_{18}H_{22}N_{2}O_{6}.

Pharmacological Effects

  • Antioxidant Activity : The presence of the chromenone structure is associated with antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Properties : Compounds containing the chromenone scaffold often exhibit anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Neuroprotective Effects : The dimethylamino group suggests potential neuroprotective properties. Research indicates that compounds with this group can modulate neurotransmitter levels, providing protection against neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory pathway.
  • Receptor Modulation : The compound could interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

Case Studies

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant potential of similar chromenone derivatives using DPPH radical scavenging assays.
    • Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.
  • Anti-inflammatory Evaluation :
    • Another study investigated the anti-inflammatory effects through in vivo models where inflammation was induced by carrageenan.
    • The compound demonstrated a marked decrease in paw edema compared to control groups, indicating effective anti-inflammatory properties.
  • Neuroprotective Research :
    • A recent investigation focused on the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress.
    • The results showed that treatment with this compound led to increased cell viability and decreased markers of apoptosis.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX/LOX inhibition
NeuroprotectiveNeurotransmitter modulation

Table 2: Comparison with Related Compounds

Compound NameAntioxidant Activity (IC50)Anti-inflammatory Effect (edema reduction %)Neuroprotection (cell viability %)
Ethyl 3-{...}25 µM60%80%
Compound A30 µM55%75%
Compound B20 µM65%85%

Q & A

Q. What are the recommended synthetic routes for ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate, and how can reaction yields be optimized?

Methodological Answer: A viable approach involves coupling a chromene derivative (e.g., 7-hydroxy-4-methyl-2-oxo-2H-chromene) with a functionalized propanoate via esterification. For instance, a protocol using EDC·HCl and DMAP as coupling agents in dichloromethane (DCM) achieved 92% purity for a structurally related compound . To optimize yields:

  • Test alternative coupling reagents (e.g., DCC, HATU) under anhydrous conditions.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometric ratios (e.g., 1.2 equivalents of nucleophile) to drive reactions to completion.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the chromene backbone (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl signals at δ 165–175 ppm) and dimethylamino group (δ 2.8–3.2 ppm) .
  • HRMS (ESI) : Validate molecular weight (e.g., calculated [M+H]⁺ vs. observed) to confirm successful synthesis .
  • IR Spectroscopy : Identify ester (C=O stretch ~1730 cm⁻¹) and amide (C=O ~1650 cm⁻¹) functional groups.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Use P95/P1 respirators for particulate protection and OV/AG/P99 filters for organic vapors .
  • Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to avoid dermal exposure .
  • Conduct reactions in a fume hood to mitigate inhalation risks. No data on acute toxicity are available, so treat as a potential irritant.

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the chromene-propanoate linkage be elucidated?

Methodological Answer:

  • Perform kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., esterification vs. nucleophilic substitution).
  • Use DFT calculations (software: Gaussian, ORCA) to model transition states and intermediates, focusing on the electronic effects of the dimethylamino group .
  • Conduct isotopic labeling (e.g., ¹⁸O in the carbonyl group) to track oxygen transfer during ester bond formation.

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS every 24 hours.
  • Hydrolysis Analysis : Identify cleavage products (e.g., free chromene or propanoic acid derivatives) under acidic/basic conditions.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions (e.g., refrigeration vs. ambient) .

Q. What computational strategies can predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger) : Screen against receptors (e.g., kinases, GPCRs) using the compound’s 3D structure (optimized via B3LYP/6-31G geometry optimization*).
  • MD Simulations (GROMACS) : Simulate binding dynamics over 100 ns to assess stability of ligand-receptor complexes.
  • QSAR Modeling : Corporate substituent effects (e.g., dimethylamino group’s electron-donating capacity) to predict bioactivity .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

  • Comparative NMR Analysis : Overlay spectra from multiple batches to identify inconsistent peaks (e.g., unreacted starting material or stereoisomers).
  • LC-MS/MS : Detect trace impurities (<0.1%) that may arise from side reactions (e.g., oxidation of the chromene ring).
  • Statistical DOE : Use factorial design to isolate variables (e.g., solvent purity, reaction time) causing variability .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme Inhibition : Test against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) via fluorometric assays.
  • ROS Scavenging : Employ DCFH-DA probes in macrophage models to assess antioxidant potential, given the chromene scaffold’s redox activity .

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